N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
CAS No.: 1448073-09-3
Cat. No.: VC5152998
Molecular Formula: C16H16F3N3O
Molecular Weight: 323.319
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448073-09-3 |
---|---|
Molecular Formula | C16H16F3N3O |
Molecular Weight | 323.319 |
IUPAC Name | N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23) |
Standard InChI Key | YMPRSQIOLHUNJT-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a benzamide backbone linked to a 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethyl group. The benzamide moiety is substituted with a trifluoromethyl (-CF₃) group at the para position, enhancing its hydrophobicity and metabolic stability . The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position, contributing to steric bulk and conformational rigidity.
Molecular Formula and Weight
Based on analogous compounds, the molecular formula is estimated as C₁₇H₁₇F₃N₃O, with a molecular weight of approximately 348.34 g/mol .
Spectroscopic Characterization
Key spectral data inferred from related structures include:
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¹H NMR: Signals for the cyclopropyl protons (δ 0.5–1.2 ppm), pyrazole methyl group (δ 2.5–3.0 ppm), and benzamide aromatic protons (δ 7.5–8.5 ppm).
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¹³C NMR: Peaks for the trifluoromethyl carbon (δ 120–125 ppm, q, J = 280 Hz) and carbonyl carbon (δ 165–170 ppm) .
Physicochemical Properties
The trifluoromethyl group imparts high lipophilicity (calculated LogP ~3.2), while the benzamide and pyrazole groups contribute to moderate aqueous solubility (~50 µM at pH 7.4) . The compound likely exhibits stability under acidic conditions but may hydrolyze in strongly basic environments due to the amide bond.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves three primary steps (Figure 1):
Step 1: Pyrazole Ring Formation
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is synthesized via cyclocondensation of cyclopropylacetonitrile with methyl hydrazine, followed by Vilsmeier-Haack formylation.
Step 2: Reductive Amination
The aldehyde intermediate is reacted with benzylamine under hydrogenation conditions to yield (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine.
Step 3: Amide Coupling
The amine is coupled with 3-(trifluoromethyl)benzoyl chloride using a coupling agent like HATU, yielding the final product .
Reaction Conditions
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Temperature: 0–25°C for coupling reactions to prevent racemization.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for amide bond formation .
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Yield: 60–75% after purification via column chromatography.
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Current limitations include the lack of in vivo pharmacokinetic data and target validation studies. Future work should prioritize:
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